molecular formula C20H20N2O4 B11421191 3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide

3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B11421191
M. Wt: 352.4 g/mol
InChI Key: ZFZJGJVYNCAKIO-UHFFFAOYSA-N
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Description

3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization step and employing automated systems for the amidation and methoxylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced amide or methoxy derivatives.

    Substitution: Alkylated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy and isobutyramido groups provide distinct properties that differentiate it from other benzofuran derivatives.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-12(2)19(23)22-17-15-9-4-5-10-16(15)26-18(17)20(24)21-13-7-6-8-14(11-13)25-3/h4-12H,1-3H3,(H,21,24)(H,22,23)

InChI Key

ZFZJGJVYNCAKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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